molecular formula C20H20FN3OS B7543644 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide

Cat. No.: B7543644
M. Wt: 369.5 g/mol
InChI Key: ANXXKNBHDPVURP-UHFFFAOYSA-N
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Description

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-fluoroanilino group and a 1,3-thiazol-4-yl group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Fluoroanilino Group: The 4-fluoroanilino group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with an appropriate electrophile.

    Attachment to the Phenyl Ring: The synthesized thiazole derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Propanamide Moiety:

Chemical Reactions Analysis

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the amide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Coupling Reactions: The phenyl ring can participate in various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Scientific Research Applications

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory mediators, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide can be compared with other thiazole derivatives, such as:

    N-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide: Similar structure but with a chloro group instead of a fluoro group, leading to different biological activities.

    N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide: Contains a methoxy group, which may affect its chemical reactivity and biological properties.

    N-[4-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide: The presence of a nitro group can significantly alter its electronic properties and biological activities.

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-20(2,3)18(25)22-15-8-4-13(5-9-15)17-12-26-19(24-17)23-16-10-6-14(21)7-11-16/h4-12H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXXKNBHDPVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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